molecular formula C20H31N B1215639 Dehydroabiethylamine

Dehydroabiethylamine

Katalognummer: B1215639
Molekulargewicht: 285.5 g/mol
InChI-Schlüssel: JVVXZOOGOGPDRZ-NRRUETGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Dehydroabiethylamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of leelamine .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which dehydroabiethylamine exerts its antitumor effects?

this compound inhibits pyruvate dehydrogenase kinase (PDK), a key regulator of cellular metabolism, which shifts cancer cells from glycolysis to oxidative phosphorylation, inducing apoptosis . It also disrupts intracellular cholesterol transport, a critical process for tumor cell membrane synthesis and signaling . Methodologically, researchers can validate these mechanisms using:

  • In vitro PDK activity assays (e.g., measuring lactate production under hypoxic conditions).
  • Cholesterol efflux assays with radiolabeled cholesterol in cancer cell lines.
  • Transcriptomic profiling to identify downstream metabolic and apoptotic pathways.

Q. How does this compound influence CYP450 enzyme activity, and what are the implications for drug metabolism studies?

this compound induces CYP2B isoform activity in the liver, which may alter the pharmacokinetics of co-administered drugs metabolized by this enzyme . Researchers should:

  • Use hepatic microsomal assays to quantify CYP2B induction via NADPH-dependent oxidation reactions.
  • Monitor drug-drug interactions in preclinical models using probe substrates (e.g., bupropion for CYP2B6).

Advanced Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of antibacterial dipeptoids incorporating this compound?

this compound’s bulky hydrophobic structure enhances antibacterial activity against MRSA when incorporated into dipeptoids. Key synthesis parameters include:

  • Microwave-assisted SPOT-synthesis to accelerate submonomer coupling (e.g., 30-minute cycles at 60°C) .
  • Solvent optimization (e.g., DMF for solubility) and resin functionalization (cellulose-based carriers for high throughput).
  • Activity screening : Minimum inhibitory concentration (MIC) assays at 25 µM with MRSA strains .

Q. How can researchers address contradictions in reported inhibitory concentrations (IC₅₀) of this compound across different experimental models?

Discrepancies in IC₅₀ values may arise from:

  • Cell line variability : PDK4 expression levels differ between cancer types (e.g., PDK4-IN-1 shows IC₅₀ = 84 nM in colorectal cancer, while this compound’s PDK inhibition lacks quantification in hepatoma models) .
  • Assay conditions : Oxygen tension, glucose availability, and mitochondrial activity must be standardized.
  • Data normalization : Use relative ATP/ADP ratios or Seahorse extracellular flux analyzers for consistent metabolic readouts.

Q. What methodological considerations are critical when modifying natural adsorbents with this compound derivatives for environmental applications?

this compound-modified zeolites or cellulose adsorbents show efficacy in removing anionic dyes (e.g., Congo Red). Key steps include:

  • Surface functionalization : Grafting via N,N-dimethyl this compound oxide to enhance anion-binding capacity .
  • Adsorption isotherms : Langmuir/Freundlich models to assess maximum dye uptake (e.g., 248 mg/g for Congo Red at pH 7) .
  • Regeneration studies : Acidic elution (pH 2–3) to evaluate reusability over multiple cycles.

Eigenschaften

Molekularformel

C20H31N

Molekulargewicht

285.5 g/mol

IUPAC-Name

[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18?,19-,20+/m0/s1

InChI-Schlüssel

JVVXZOOGOGPDRZ-NRRUETGQSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Isomerische SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)CN)C

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Synonyme

dehydroabietylamine
leelamine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dehydroabiethylamine
Dehydroabiethylamine
Dehydroabiethylamine
Dehydroabiethylamine
Dehydroabiethylamine
Dehydroabiethylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.